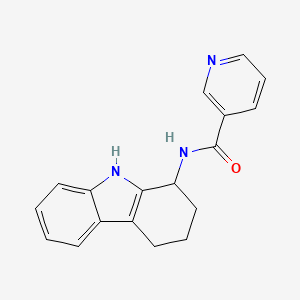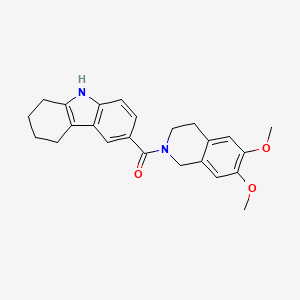![molecular formula C23H27N3O5 B10995436 4,7-dimethoxy-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B10995436.png)
4,7-dimethoxy-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-DIMETHOXY-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE is a synthetic indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIMETHOXY-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization reactions.
Functionalization: The indole core is then functionalized with methoxy groups at the 4 and 7 positions using appropriate reagents and conditions.
Attachment of the Side Chain: The side chain containing the morpholinoethoxy group is attached to the indole core through a series of reactions, including nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,7-DIMETHOXY-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4,7-DIMETHOXY-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,7-DIMETHOXY-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it could inhibit kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Tirbanibulin: Another indole derivative with similar structural features and biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
4,7-DIMETHOXY-N-[4-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE is unique due to its specific functional groups and side chains, which confer distinct biological activities and chemical reactivity. Its combination of methoxy groups and a morpholinoethoxy side chain differentiates it from other indole derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C23H27N3O5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4,7-dimethoxy-N-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H27N3O5/c1-28-20-7-8-21(29-2)22-18(20)15-19(25-22)23(27)24-16-3-5-17(6-4-16)31-14-11-26-9-12-30-13-10-26/h3-8,15,25H,9-14H2,1-2H3,(H,24,27) |
InChI Key |
MQYASAVVFJDAIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC3=CC=C(C=C3)OCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B10995357.png)

![N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B10995371.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-fluorobenzyl)propanamide](/img/structure/B10995379.png)
![3-(4-chlorophenyl)-N-{2-[2-(dimethylamino)ethoxy]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10995387.png)
![(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one](/img/structure/B10995396.png)
![3-(4-hydroxyquinazolin-2-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B10995408.png)

![N-(1,3-thiazol-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10995421.png)
![methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10995425.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B10995426.png)

![N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10995437.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10995438.png)
